6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Mechanism Of Action
The mechanism of action of 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Biochemical And Physiological Effects
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Furthermore, it has been shown to have anticonvulsant activity and may be useful in the treatment of epilepsy. This compound has also been shown to have antimicrobial and antifungal activities.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential for use in various scientific research areas. It has shown promising results in anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. However, one limitation is that the mechanism of action of this compound is not fully understood. Further research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and potential applications in different scientific research areas. Another direction is to study the toxicity and safety of this compound. Furthermore, research can be conducted to optimize the synthesis method of this compound and explore its potential for use in drug development.
Conclusion
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific research areas. Its potential applications in anti-inflammatory, analgesic, anticonvulsant, and anticancer activities make it a subject of interest for researchers in different fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of phenylhydrazine with 2-(chloromethyl)-1,3-benzothiazole in the presence of potassium carbonate. The resulting product is then reacted with 2-(phenoxymethyl)-1,3-benzothiazole in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research areas. It has shown promising results in anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use as an anticancer agent. Furthermore, it has been shown to have antimicrobial and antifungal activities.
properties
CAS RN |
83676-82-8 |
---|---|
Product Name |
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula |
C16H12N4OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-(phenoxymethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4OS/c1-3-7-12(8-4-1)15-17-18-16-20(15)19-14(22-16)11-21-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
JBBHXXMWRDMODG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Other CAS RN |
83676-82-8 |
Origin of Product |
United States |
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